2-(Piperazin-1-yl)acetic acid hydrate
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Overview
Description
2-(Piperazin-1-yl)acetic acid, also known by its CAS Number 37478-58-3, is a compound with a molecular weight of 144.17 . It is a solid substance stored in dry conditions at room temperature . The IUPAC name for this compound is 1-piperazinylacetic acid .
Molecular Structure Analysis
The InChI code for 2-(Piperazin-1-yl)acetic acid is 1S/C6H12N2O2/c9-6(10)5-8-3-1-7-2-4-8/h7H,1-5H2,(H,9,10) . This indicates that the compound has a molecular structure consisting of 6 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
2-(Piperazin-1-yl)acetic acid is a solid substance stored in dry conditions at room temperature . It has a molecular weight of 144.17 .Scientific Research Applications
Synthesis and Chemical Diversity
2-(Piperazin-1-yl)acetic acid hydrate plays a significant role in the synthesis of various compounds with potential biological activities. For instance, it has been utilized in the synthesis of new benzothiazoles evaluated as antimicrobial agents. The process involves a series of reactions starting from 2-chloro benzo[d]thiazole, leading to the formation of ethyl 2-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)acetate and further derivatives. However, the in vitro antibacterial activity screening against specific bacteria such as Staphylococcus aureus and Escherichia coli showed no significant activity (Al-Talib et al., 2016).
Another study explored the crystal structure of a mixed solvated form of amoxapine acetate, where 2-(Piperazin-1-yl)acetic acid hydrate contributes to the formation of a layered structure with various components linked via hydrogen bonds (Bhardwaj et al., 2015).
Biological Activities
In the realm of biological activities, derivatives containing 2-(Piperazin-1-yl)acetic acid hydrate have shown a range of activities. For example, amide derivatives containing 1,2,4-Tiazole and Piperazine were synthesized from 2-(5-Aryl-4H-1,2,4-triazol-3-ylthio) acetic acid, resulting in compounds that exhibited anticancer activity in preliminary bioassay results (Li Jin, 2014).
Moreover, a study on the synthesis of enantiomerically pure 6-substituted-piperazine-2-acetic acid esters as intermediates for library production demonstrated the chemical diversity achievable with 2-(Piperazin-1-yl)acetic acid hydrate. This research produced a matrix of 24 monoprotected chiral 2,6-disubstituted piperazines, each as a single absolute stereoisomer, showcasing the potential for developing novel piperazine compounds (Chamakuri et al., 2018).
Crystalline Forms and Structural Analysis
The role of 2-(Piperazin-1-yl)acetic acid hydrate extends into the study of crystalline forms and structural analysis. For example, the research on navigating the waters of unconventional crystalline hydrates involved elucidating the crystal structures, transformations, and thermodynamics of various zwitterionic hydrates, contributing to a deeper understanding of solid form stability and transformation pathways (Braun et al., 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with the compound include H302, H312, and H332, indicating potential harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding contact with skin and eyes .
properties
IUPAC Name |
2-piperazin-1-ylacetic acid;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.H2O/c9-6(10)5-8-3-1-7-2-4-8;/h7H,1-5H2,(H,9,10);1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZJPHXZNNGXHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375154 |
Source
|
Record name | 2-(Piperazin-1-yl)acetic acid hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
667462-09-1 |
Source
|
Record name | 2-(Piperazin-1-yl)acetic acid hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-Piperazinyl)acetic acid monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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